molecular formula C10H10BrN3O B1377639 {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol CAS No. 1443981-05-2

{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol

Cat. No.: B1377639
CAS No.: 1443981-05-2
M. Wt: 268.11 g/mol
InChI Key: PPNZAWAFDDXWHR-UHFFFAOYSA-N
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Description

{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a bromophenyl group with a triazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol typically involves the reaction of 2-bromobenzyl bromide with 4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

2-bromobenzyl bromide+4H-1,2,4-triazole-3-thiolK2CO3,DMF,heat5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-ylmethanol\text{2-bromobenzyl bromide} + \text{4H-1,2,4-triazole-3-thiol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-bromobenzyl bromide+4H-1,2,4-triazole-3-thiolK2​CO3​,DMF,heat​5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-ylmethanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(2-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
  • {5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
  • {5-[(2-iodophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol

Uniqueness

The uniqueness of {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol lies in its bromine atom, which can participate in unique chemical reactions and interactions compared to its halogen-substituted analogs

Properties

IUPAC Name

[5-[(2-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-8-4-2-1-3-7(8)5-9-12-10(6-15)14-13-9/h1-4,15H,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNZAWAFDDXWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NN2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Reactant of Route 2
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Reactant of Route 3
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Reactant of Route 4
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Reactant of Route 5
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Reactant of Route 6
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol

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